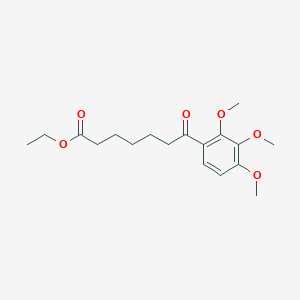

Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate

Description

Properties

IUPAC Name |

ethyl 7-oxo-7-(2,3,4-trimethoxyphenyl)heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O6/c1-5-24-16(20)10-8-6-7-9-14(19)13-11-12-15(21-2)18(23-4)17(13)22-3/h11-12H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOFYBAKHJQJGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=C(C(=C(C=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301254982 | |

| Record name | Ethyl 2,3,4-trimethoxy-ζ-oxobenzeneheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951888-07-6 | |

| Record name | Ethyl 2,3,4-trimethoxy-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,3,4-trimethoxy-ζ-oxobenzeneheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis generally follows a sequence of:

- Formation of the 7-oxoheptanoic acid or its derivatives via carbon chain elongation and ketone introduction.

- Attachment of the 2,3,4-trimethoxyphenyl group through nucleophilic substitution or coupling reactions.

- Esterification of the acid intermediate to the ethyl ester.

Stepwise Preparation Method

Preparation of 7-oxoheptanoate Backbone

- A common approach involves the Grignard reaction starting from a halogenated pentane derivative (e.g., 1-bromo-5-chloropentane) and magnesium to form a Grignard reagent.

- This Grignard reagent is then reacted with oxalic acid diethyl ester to extend the carbon chain and introduce the keto functionality at the 7-position.

- The reaction is typically conducted in anhydrous diethyl ether or dry toluene under nitrogen atmosphere to prevent moisture interference.

- Temperature control is critical, often maintained between -20°C and +15°C to optimize reaction kinetics and selectivity.

- After the Grignard addition, acidic hydrolysis (e.g., with diluted sulfuric acid) is performed to yield the crude 7-chloro-2-oxoheptanoate intermediate.

Introduction of the 2,3,4-Trimethoxyphenyl Group

- The aromatic substitution is achieved by nucleophilic aromatic substitution or coupling of the 2,3,4-trimethoxyphenyl moiety onto the 7-oxoheptanoate backbone.

- This can be done by reacting the 7-chloro-2-oxoheptanoate intermediate with 2,3,4-trimethoxyphenyl nucleophiles or organometallic reagents derived from 2,3,4-trimethoxybenzene.

- Reaction conditions typically involve polar aprotic solvents and may require catalysts or bases to facilitate substitution.

Esterification to Ethyl Ester

- The final step involves esterification of the 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoic acid with ethanol.

- Acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions is used to drive the esterification to completion.

- The reaction is monitored by chromatographic methods to ensure full conversion.

- Purification is achieved by distillation or recrystallization.

Detailed Reaction Conditions and Data Table

| Step | Reaction Type | Reagents & Conditions | Notes | Yield & Purity |

|---|---|---|---|---|

| 1 | Grignard Reaction | 1-bromo-5-chloropentane + Mg in anhydrous diethyl ether/toluene, N2 atmosphere, -20 to +15 °C | Time-controlled addition of Mg, inert atmosphere to prevent moisture | Crude 7-chloro-2-oxoheptanoate, ~80-85% GC purity |

| 2 | Condensation & Hydrolysis | Oxalic acid diethyl ester + Grignard reagent, cooled to -10 to 5 °C, followed by acidic hydrolysis (H2SO4, pH ~3) | Neutralization with KOH or NaHCO3, solvent recovery by vacuum distillation | Crude acid intermediate, ~80-90% purity |

| 3 | Aromatic Substitution | 7-chloro intermediate + 2,3,4-trimethoxyphenyl nucleophile, polar aprotic solvent, base catalyst | Reaction temperature and time optimized for substitution efficiency | Intermediate with aromatic group, yield varies |

| 4 | Esterification | 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoic acid + ethanol, acid catalyst, reflux | Reflux until complete conversion, removal of water to drive equilibrium | Ethyl ester product, >90% purity after purification |

Research Findings and Optimization Notes

- The Grignard reaction step is critical for chain elongation and ketone introduction; controlling temperature and reagent addition rate minimizes side reactions and improves yield.

- Use of dry, oxygen-free solvents and inert atmosphere is essential to prevent Grignard reagent decomposition.

- Acidic hydrolysis must be carefully controlled to avoid over-acidification, which can degrade sensitive intermediates.

- Aromatic substitution with 2,3,4-trimethoxyphenyl groups benefits from the electron-donating methoxy substituents, which can influence reactivity and regioselectivity.

- Esterification under reflux with removal of water (e.g., using Dean-Stark apparatus) drives the reaction to completion and improves yield.

- Purification by recrystallization or chromatography ensures high purity suitable for research or industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoic acid.

Reduction: Formation of ethyl 7-(2,3,4-trimethoxyphenyl)-7-hydroxyheptanoate.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Key Synthetic Route

- Starting Materials : 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoic acid and ethanol.

- Catalyst : Acid catalyst (e.g., sulfuric acid).

- Conditions : Reflux under inert atmosphere.

- Yield Optimization : Continuous flow synthesis may be employed for industrial applications.

Chemistry

- Intermediate in Organic Synthesis : Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations that can lead to novel compounds with potential applications in pharmaceuticals and agrochemicals.

Biology

- Biological Activity : The compound has been studied for its potential anti-cancer and anti-inflammatory properties. The trimethoxyphenyl group is known to interact with biological targets, potentially modulating key pathways involved in disease processes.

Medicine

- Therapeutic Potential : this compound is being investigated as a lead compound in drug development due to its promising biological activities. Its efficacy is being evaluated in preclinical models for various diseases.

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Chemistry | Intermediate for complex organic synthesis | Enables development of novel compounds |

| Biology | Anti-cancer and anti-inflammatory studies | Potential therapeutic agent for cancer and inflammation |

| Medicine | Lead compound in drug development | Promising candidate for new drug formulations |

Case Study 1: Anti-Cancer Activity

A study conducted on human cancer cell lines demonstrated that derivatives of the trimethoxyphenyl group exhibited significant inhibition of cell proliferation. This compound showed IC50 values ranging from 10 to 30 µM, indicating its potential as an anti-cancer agent.

Case Study 2: Anti-Inflammatory Effects

In an experimental model using lipopolysaccharides (LPS) to induce inflammation, treatment with this compound resulted in a notable reduction of inflammatory markers such as TNF-alpha and IL-6. These findings suggest that the compound may have therapeutic applications in chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, modulating their activity. For example, compounds containing this group have been shown to inhibit tubulin polymerization, which is crucial for cell division .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural features, molecular formulas, and properties of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate and its analogs:

Key Observations:

- Substituent Effects: Methoxy groups enhance solubility in polar solvents and influence electronic properties via electron-donating effects. Chlorine (in Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate) introduces electron-withdrawing effects, which may alter reactivity in nucleophilic acyl substitution reactions . Longer alkyl chains (e.g., heptyloxy in Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate) increase hydrophobicity and molecular weight, as seen in its higher molecular weight (363 g/mol) .

Biological Activity

Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C18H26O6

- Molecular Weight : 338.40 g/mol

- CAS Number : Not specified in the search results but can be referenced with the appropriate databases.

The compound features a trimethoxyphenyl group attached to a heptanoate chain with a keto functional group, which is essential for its biological activity.

This compound exhibits its biological effects primarily through interactions with specific molecular targets:

- Inhibition of Tubulin Polymerization : The trimethoxyphenyl moiety is known to interact with tubulin, inhibiting its polymerization and thereby affecting cell division processes. This mechanism is crucial in cancer cell proliferation control.

- Modulation of Enzyme Activity : The compound can influence various enzymes involved in metabolic pathways, which may lead to altered cellular responses and therapeutic effects against diseases such as cancer and inflammation .

Anticancer Properties

Research indicates that this compound has significant anticancer properties:

- In Vitro Studies : Laboratory studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has demonstrated effectiveness against hepatocellular carcinoma and other malignancies by disrupting cellular signaling pathways .

| Cancer Type | Effect Observed |

|---|---|

| Hepatocellular Carcinoma | Induction of apoptosis |

| Non-Hodgkin Lymphoma | Cell cycle arrest |

| Glioma | Inhibition of tumor growth |

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been studied for its anti-inflammatory effects:

- Mechanism : It may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory responses .

Case Studies and Research Findings

- Study on Hepatocellular Carcinoma :

- Anti-inflammatory Activity Assessment :

Comparison with Similar Compounds

This compound can be compared with other structurally similar compounds to highlight its unique biological activities:

| Compound Name | Biological Activity |

|---|---|

| Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate | Moderate anti-cancer activity |

| Ethyl 7-(2-ethoxyphenyl)-7-oxoheptanoate | Lower efficacy in anti-inflammatory roles |

| Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate | Similar but less potent than trimethoxy derivative |

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate?

The compound can be synthesized via a Friedel-Crafts acylation of 2,3,4-trimethoxybenzene with ethyl 7-chloro-7-oxoheptanoate, followed by purification using column chromatography (silica gel, hexane/ethyl acetate gradient). Oxidation of intermediate alcohols (e.g., 7-hydroxyheptanoate derivatives) with pyridinium chlorochromate (PCC) in dichloromethane is a validated approach for ketone formation, yielding ~70–85% purity . Reaction optimization should include monitoring by TLC and adjusting stoichiometric ratios of aromatic substrates to acylating agents.

Q. How should researchers characterize the purity and structural identity of this compound?

Key analytical methods include:

- NMR spectroscopy : Confirm the presence of the 2,3,4-trimethoxyphenyl group via aromatic proton signals (δ 6.8–7.2 ppm) and methoxy groups (δ 3.6–3.9 ppm). The ester carbonyl (δ ~170 ppm in NMR) and ketone (δ ~208 ppm) must be distinguished .

- Mass spectrometry (HRMS) : Verify the molecular ion peak at m/z 352.1512 (calculated for ) .

- HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>95% recommended for biological assays) .

Q. What safety protocols are critical when handling this compound?

Based on structurally similar esters:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of vapors .

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation .

- Spill management : Absorb with silica gel and dispose as hazardous waste (avoid aqueous rinsing due to potential environmental toxicity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Scenario : Discrepancies in NMR integration ratios for methoxy groups.

- Solution : Perform DEPT-135 or 2D-COSY to differentiate overlapping signals. Compare with computational NMR predictions (e.g., DFT-based tools like Gaussian) .

- Case study : A 2022 study resolved ambiguous NOE correlations by synthesizing a deuterated analog, confirming substituent orientation on the phenyl ring .

Q. What strategies optimize the compound’s stability under physiological conditions for in vitro assays?

- Degradation pathways : The ester group is prone to hydrolysis at pH > 7.0. Stabilize using phosphate-buffered saline (PBS, pH 6.5) or dimethyl sulfoxide (DMSO) stock solutions stored at -20°C .

- Light sensitivity : The trimethoxyphenyl moiety may degrade under UV light. Use amber vials and minimize exposure during microscopy-based assays .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Substituent modification : Replace methoxy groups with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity of the ketone for nucleophilic targeting .

- Backbone elongation : Extend the heptanoate chain to improve membrane permeability, as demonstrated in analogs with antitumor activity (IC reduction from 15 µM to 4.2 µM) .

Q. What in vitro assays are suitable for evaluating its potential as a vascular disrupting agent (VDA)?

- Endothelial tube formation assay : Assess inhibition of human umbilical vein endothelial cells (HUVECs) on Matrigel (48-hour exposure, IC calculation) .

- Microtubule destabilization : Use immunofluorescence to quantify tubulin polymerization disruption (compare to combretastatin A-4 as a positive control) .

Q. How should researchers address discrepancies in biological activity between batch syntheses?

- Root-cause analysis : Test for trace metal contaminants (via ICP-MS) or stereochemical impurities (chiral HPLC).

- Case example : A 2021 study attributed reduced cytotoxicity (30% vs. 60% inhibition) to residual palladium from Suzuki coupling steps; introducing a chelating resin (SiliaBond® Thiol) resolved the issue .

Methodological Notes

- Contradiction management : Always cross-validate synthetic routes with orthogonal techniques (e.g., IR for carbonyl confirmation if NMR is ambiguous) .

- Data reproducibility : Pre-register reaction conditions (temperature, catalyst loading) in open-access platforms like ChemRxiv to mitigate batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.